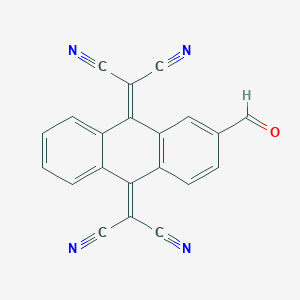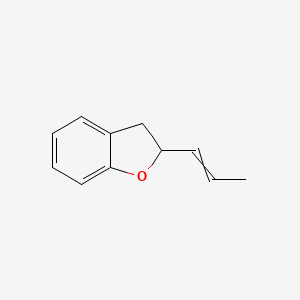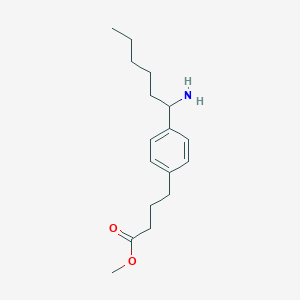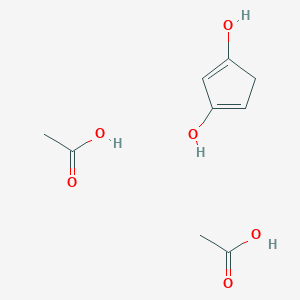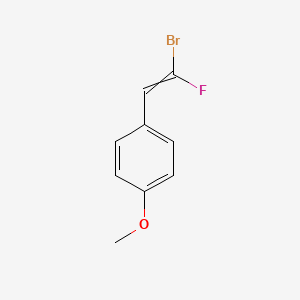
1-(2-Bromo-2-fluoroethenyl)-4-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-2-fluoroethenyl)-4-methoxybenzene is an organic compound that belongs to the class of substituted benzenes It is characterized by the presence of a bromo and fluoro substituent on an ethenyl group attached to a methoxybenzene ring
Méthodes De Préparation
The synthesis of 1-(2-Bromo-2-fluoroethenyl)-4-methoxybenzene typically involves the reaction of 4-methoxybenzene with appropriate bromo and fluoro reagents under specific conditions. One common method involves the use of bromine and fluorine sources in the presence of a catalyst to achieve the desired substitution on the ethenyl group. Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
1-(2-Bromo-2-fluoroethenyl)-4-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Addition Reactions: The ethenyl group can participate in addition reactions with various reagents to form new compounds.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Bromo-2-fluoroethenyl)-4-methoxybenzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of halogenated compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-2-fluoroethenyl)-4-methoxybenzene involves its interaction with molecular targets through its bromo and fluoro substituents. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific context of its use. The exact molecular targets and pathways involved can vary based on the application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2-Bromo-2-fluoroethenyl)-4-methoxybenzene include:
2-Bromo-4-fluoro-1-iodobenzene: Another halogenated benzene derivative with different substituents.
4-Bromo-2-fluorobiphenyl: A biphenyl compound with bromo and fluoro substituents.
(E)-2-Bromo-2-fluorovinylbenzene: A compound with similar ethenyl substitution but without the methoxy group.
Propriétés
Numéro CAS |
130490-09-4 |
|---|---|
Formule moléculaire |
C9H8BrFO |
Poids moléculaire |
231.06 g/mol |
Nom IUPAC |
1-(2-bromo-2-fluoroethenyl)-4-methoxybenzene |
InChI |
InChI=1S/C9H8BrFO/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-6H,1H3 |
Clé InChI |
FRCFVCUTQPFPHS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C=C(F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-Iodophenyl)ethyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14268217.png)

![1,1'-[(1,3-Diphenyldiboroxane-1,3-diyl)bis(oxy)]dipyrrolidine](/img/structure/B14268228.png)
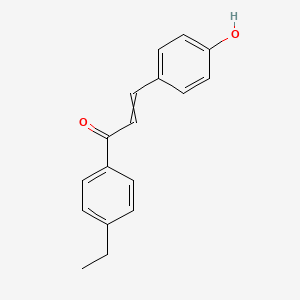
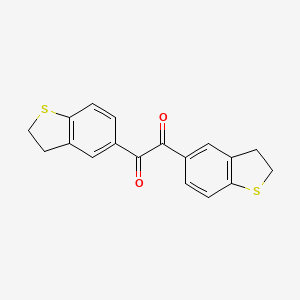
![Benzenamine, 2-methoxy-N-[(4-nitrophenyl)methylene]-, (E)-](/img/structure/B14268236.png)
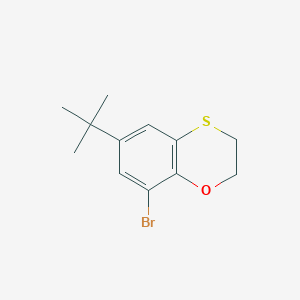
![3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)-](/img/structure/B14268246.png)
![N-([1,1'-Biphenyl]-2-yl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14268260.png)
